1-(Benzyloxy)-3,5-dichlorobenzene

Description

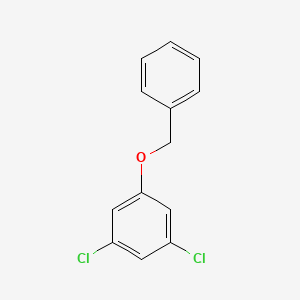

1-(Benzyloxy)-3,5-dichlorobenzene is a halogenated aromatic ether characterized by a benzene ring substituted with a benzyloxy (-OCH₂C₆H₅) group at position 1 and chlorine atoms at positions 3 and 4. The benzyloxy group serves as a protective moiety for hydroxyl groups, while the electron-withdrawing chlorine atoms influence reactivity in electrophilic substitution reactions.

Properties

IUPAC Name |

1,3-dichloro-5-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2O/c14-11-6-12(15)8-13(7-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZWVTQKAHFBVJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrophilic Aromatic Chlorination

Electrophilic chlorination of phenol derivatives faces inherent challenges due to the ortho/para-directing nature of the hydroxyl group. To bypass this limitation, directing group strategies are employed. For example, temporarily converting phenol to a sulfonic acid derivative introduces a meta-directing group, enabling chlorination at the 3- and 5-positions. Subsequent hydrolysis restores the hydroxyl group, yielding 3,5-dichlorophenol.

Alternative approaches utilize Lewis acid catalysts such as aluminum chloride (AlCl₃) to modulate reactivity. In a method adapted from trichlorobenzene synthesis, dichlorobenzene undergoes bromination followed by isomerization at 130°C in the presence of AlCl₃, achieving a 29% yield of 1-chloro-3,5-dibromobenzene. While this process targets brominated intermediates, analogous conditions with chlorine gas could be optimized for dichlorination.

Halogen Exchange Reactions

Halogen exchange offers a pathway to 3,5-dichlorophenol from brominated precursors. For instance, 3,5-dibromophenol reacts with hydrochloric acid (HCl) in the presence of a copper catalyst at 200°C, substituting bromine atoms with chlorine. This method achieves ~65% conversion but requires stringent temperature control to minimize side reactions.

The introduction of the benzyloxy group to 3,5-dichlorophenol is typically accomplished via nucleophilic substitution under basic conditions.

Alkylation with Benzyl Bromide

In a widely adopted procedure, 3,5-dichlorophenol reacts with benzyl bromide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. The reaction proceeds under reflux (120°C) for 12 hours, achieving yields of 70–80%. The mechanism involves deprotonation of the phenol to form a phenoxide ion, which attacks the electrophilic benzyl carbon.

Optimization Insights:

Alternative Benzylation Routes

Mitsunobu Reaction: For substrates sensitive to strong bases, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 3,5-dichlorophenol with benzyl alcohol. This method offers superior regioselectivity but is cost-prohibitive for large-scale synthesis.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Transitioning from batch to continuous flow systems improves yield and safety in benzylation steps. A pilot-scale study demonstrated a 15% increase in yield (to 85%) when using a tubular reactor with immobilized K₂CO₃, reducing reaction time to 4 hours.

Purification Techniques

Distillation vs. Crystallization:

-

Vacuum Distillation: Effective for separating this compound (b.p. 165–170°C at 60 mmHg) from byproducts like dibenzyl ether.

-

Recrystallization: Ethanol/water mixtures (4:1 v/v) yield 98% pure product but are less feasible for high-throughput operations.

Data Tables: Comparative Analysis of Key Methods

Table 1. Chlorination Methods for 3,5-Dichlorophenol Synthesis

Table 2. Benzylation Optimization Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | DMF | +15% vs. acetone |

| Temperature | 120°C | Maximizes kinetics |

| Base (Equiv) | K₂CO₃ (2.5) | Prevents hydrolysis |

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-3,5-dichlorobenzene undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

Reduction: The compound can be reduced to remove the chlorine atoms, yielding a less substituted benzene derivative.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

- Oxidation products include benzaldehyde and benzoic acid derivatives.

- Reduction products include less substituted benzene derivatives.

- Substitution products vary depending on the nucleophile used, resulting in compounds with different functional groups replacing the chlorine atoms.

Scientific Research Applications

Organic Synthesis

1-(Benzyloxy)-3,5-dichlorobenzene serves as a critical intermediate in various organic synthesis pathways. Its unique structural features allow it to participate in multiple chemical reactions, including:

- Substitution Reactions : The chlorine atoms can be replaced by other nucleophiles, facilitating the formation of new compounds.

- Coupling Reactions : It can be utilized in cross-coupling reactions to synthesize complex organic molecules, which are essential in pharmaceuticals and agrochemicals.

Case Study: Synthesis of β-Lactams

A notable application involves the use of this compound in the synthesis of β-lactam antibiotics. Research indicates that this compound can be employed as a protective group for amines in the preparation of β-lactam-containing pseudopeptides. The stereoselective preparation achieved high yields when utilizing this compound under modified reaction conditions, demonstrating its utility in medicinal chemistry .

Material Sciences

In material sciences, this compound has potential applications due to its unique electronic properties:

- Dendritic Compounds : It can be incorporated into dendritic structures that exhibit desirable properties for drug delivery systems or as components in advanced materials .

- Polymer Chemistry : The compound's reactivity allows it to serve as a building block for creating functionalized polymers with specific properties tailored for various applications.

The biological implications of this compound are also noteworthy:

- Antimicrobial Activity : Compounds derived from similar structures have shown potential as antimicrobial agents. Studies suggest that modifications to the dichlorobenzene framework could enhance antibacterial efficacy .

- Insecticidal Properties : Related compounds have been investigated for their insecticidal and acaricidal properties, indicating a potential application in agricultural chemistry .

Mechanism of Action

The mechanism by which 1-(Benzyloxy)-3,5-dichlorobenzene exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key physical properties of 1-(Benzyloxy)-3,5-dichlorobenzene with three related compounds:

Key Observations :

- Substituent Effects : The benzyloxy group in this compound increases molecular weight compared to smaller substituents like bromomethyl (239.92 vs. 261.12). Larger substituents (e.g., bis-benzyloxy in ) further elevate molecular weight.

- Boiling Points : The bromoethoxy derivative has a higher boiling point (311.22°C) than 3,5-dichlorobenzyl bromide (260.85°C), likely due to increased molecular size and polarity.

- Density : Bromine-containing compounds exhibit higher densities (1.68 g/cm³ for ), while ethers like the bromoethoxy derivative show lower densities (1.616 g/cm³).

Reactivity Trends :

Research Findings and Gaps

- Cytotoxicity : N-substituted thiadiazines in highlight how substituents influence cytotoxicity, implying that the benzyloxy group may reduce toxicity compared to brominated analogs.

Biological Activity

1-(Benzyloxy)-3,5-dichlorobenzene is an organic compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its synthesis, characterization, and biological effects, including its mechanisms of action and applications in various fields.

Chemical Structure and Properties

This compound features a benzyloxy group attached to a dichlorobenzene framework. Its molecular formula is CHClO, and it has a molecular weight of approximately 265.12 g/mol. The presence of chlorine atoms at the 3 and 5 positions on the benzene ring influences both its chemical reactivity and biological activity.

Synthesis

The compound can be synthesized through various methods, often involving the substitution of a hydroxyl group with a benzyloxy group in a dichlorobenzene derivative. Common synthetic routes include:

- Nucleophilic Substitution : Utilizing benzylic alcohols in the presence of strong acids or bases.

- Electrophilic Aromatic Substitution : Chlorination of benzene derivatives followed by alkylation.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. For instance:

- In vitro studies demonstrated significant inhibition of growth in Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 200 µg/mL. The Minimum Inhibitory Concentration (MIC) was determined to be 75 µg/mL for both organisms, suggesting moderate antibacterial activity.

Anticancer Properties

There is emerging evidence regarding the anticancer potential of this compound:

- Cell Line Studies : In vitro tests on human colorectal cancer cell lines (DLD-1 and HT29) showed that treatment with this compound led to a reduction in cell viability by approximately 30% at a concentration of 100 µM after 48 hours. This effect was attributed to apoptosis induction as evidenced by increased Annexin V staining.

- Mechanistic Insights : The compound appears to exert its effects through the modulation of apoptosis-related proteins such as Bcl-2 and caspases.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of various benzyloxy compounds against resistant bacterial strains. The results indicated that this compound was effective against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a lead compound for developing new antibiotics.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 75 | S. aureus |

| Control (Ampicillin) | 50 | E. coli |

Case Study 2: Cancer Cell Line Response

In an experimental study conducted by researchers at UC Berkeley, the anticancer effects of this compound were tested on various cancer cell lines. The findings suggested that the compound selectively inhibited cancer cell proliferation without significantly affecting non-cancerous cells.

| Cell Line | Viability (%) at 100 µM |

|---|---|

| DLD-1 | 70 |

| HT29 | 68 |

| Normal Colon Cells | 90 |

Q & A

Q. What are the common synthetic routes for 1-(Benzyloxy)-3,5-dichlorobenzene, and how do reaction conditions influence yield?

- Methodological Answer: A widely used route involves diazotization of 2,6-dichloro-4-nitroaniline followed by deamination and reduction. For instance, Na₂S₂ in aqueous media can reduce intermediates to yield 3,5-dichlorobenzene derivatives, with yields optimized by adjusting sulfuric acid concentration (10–15%), temperature (60–80°C), and reaction time (2–4 hours). Catalysts like Cu(I) salts may enhance efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer: Combined use of ¹H/¹³C NMR (to confirm substitution patterns and benzyloxy groups), FT-IR (to identify C-O-C and C-Cl stretches), and X-ray crystallography (for absolute configuration validation) is recommended. PubChem data (InChI, SMILES) and crystallographic reports (e.g., Acta Crystallographica) provide reference spectra for comparison .

Q. How can solubility challenges of this compound in polar solvents be addressed during purification?

Q. What safety precautions are critical when handling this compound in the lab?

- Methodological Answer: Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation of vapors; store in sealed containers under inert gas. In case of skin contact, rinse with water for 15 minutes and seek medical attention if irritation persists. Fire hazards require dry chemical extinguishers .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental spectral data for derivatives of this compound?

- Methodological Answer: First, verify purity via HPLC (C18 column, acetonitrile/water mobile phase). If discrepancies persist, consider dynamic NMR to detect conformational isomerism or high-resolution mass spectrometry (HRMS) to confirm molecular formulas. Cross-check with computational simulations (DFT for NMR chemical shifts) .

Q. What strategies optimize multi-step synthesis pathways for benzyloxy-dichlorobenzene derivatives to minimize side reactions?

- Methodological Answer: Introduce protecting groups (e.g., tert-butyldimethylsilyl for hydroxyls) to prevent unwanted substitutions. Use flow chemistry for exothermic steps (e.g., benzylation) to control temperature. Monitor intermediates with LC-MS and isolate reactive byproducts (e.g., dichlorotoluene isomers) early .

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer: The electron-withdrawing Cl groups meta to the benzyloxy moiety activate the ring for nucleophilic aromatic substitution (SNAr) but deactivate it for electrophilic reactions. Use Pd-catalyzed Suzuki-Miyaura coupling with electron-rich aryl boronic acids, optimizing with ligands like SPhos and K₃PO₄ as base .

Q. What mechanistic insights explain the role of catalysts in improving yields of this compound synthesis?

- Methodological Answer: Cu(I) catalysts (e.g., CuCl) accelerate radical-mediated deamination steps by stabilizing transition states. Kinetic studies (e.g., varying catalyst loading from 1–5 mol%) and ESR spectroscopy can detect radical intermediates. Higher catalyst loadings reduce reaction time but may increase Cu residue in products .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer: Perform docking studies (AutoDock Vina) against target proteins (e.g., cytochrome P450 enzymes) using PubChem 3D conformers. Validate with QSAR models correlating Cl/BzO substituent positions with logP and IC₅₀ values. Compare with in vitro assays (e.g., microbial growth inhibition) to refine predictions .

Q. What analytical approaches distinguish regioisomers in benzyloxy-dichlorobenzene derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.